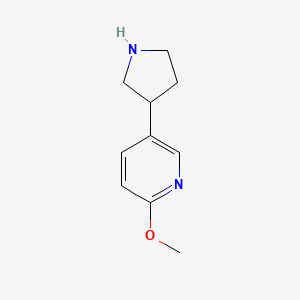![molecular formula C21H17N3 B8763599 Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-](/img/structure/B8763599.png)
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- is a heterocyclic compound that belongs to the pyrido[2,3-b]pyrazine family. This compound is characterized by its unique structure, which includes two 4-methylphenyl groups attached to a pyrido[2,3-b]pyrazine core. It is known for its high photoluminescence quantum efficiency and is used in various scientific and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- typically involves multicomponent reactions. One common method includes the cyclization of 4-(2-chlorophenylamino)pyridine into the desired pyrido[2,3-b]pyrazine structure . The reaction conditions often involve the use of catalysts such as Cs2CO3 in DMSO at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, such as Suzuki–Miyaura cross-coupling, are commonly used to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and boronic acids are typically employed in Suzuki–Miyaura cross-coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce new functional groups, enhancing the compound’s properties .
Aplicaciones Científicas De Investigación
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- involves its interaction with molecular targets such as DNA. The compound’s structure allows it to bind to DNA, causing changes in the electrical properties of the sensor, which can be measured to determine the presence or concentration of DNA in a sample . Additionally, its high nonlinear optical properties make it suitable for various technological applications .
Comparación Con Compuestos Similares
Similar Compounds
2,3-Diphenylquinoxaline: Similar in structure but lacks the pyrido[2,3-b]pyrazine core.
2,3-Diphenylpyridine[2,3-b]pyrazine: Another similar compound with slight structural differences.
Uniqueness
Pyrido[2,3-b]pyrazine, 2,3-bis(4-methylphenyl)- is unique due to its high photoluminescence quantum efficiency and its ability to undergo various chemical reactions, making it versatile for multiple applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C21H17N3 |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
2,3-bis(4-methylphenyl)pyrido[2,3-b]pyrazine |
InChI |
InChI=1S/C21H17N3/c1-14-5-9-16(10-6-14)19-20(17-11-7-15(2)8-12-17)24-21-18(23-19)4-3-13-22-21/h3-13H,1-2H3 |
Clave InChI |
ORSXYLLNBXACGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=NC3=C(N=CC=C3)N=C2C4=CC=C(C=C4)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(Trimethylsilyl)ethoxy]methyl}piperazin-2-one](/img/structure/B8763539.png)
![N-(Benzo[b]thiophen-4-yl)methanesulfonamide](/img/structure/B8763546.png)




![7-Bromo-2-(2-fluoropyridin-3-YL)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B8763591.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-methoxyphenyl)acetamide](/img/structure/B8763595.png)



